8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets are still under investigation, but they likely involve the modulation of cyclic AMP (cAMP) levels and inhibition of phosphodiesterases .
Comparison with Similar Compounds
8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline can be compared to other methylxanthines, such as:
Theophylline: A well-known bronchodilator used in the treatment of respiratory diseases like asthma and COPD.
Caffeine: A stimulant commonly found in coffee and tea, known for its psychoactive effects.
Aminophylline: A compound used in the treatment of asthma and other respiratory conditions.
What sets this compound apart is its unique structure, which allows for specific interactions with molecular targets that are not possible with other methylxanthines .
Properties
CAS No. |
1798006-07-1 |
---|---|
Molecular Formula |
C24H27N5O3 |
Molecular Weight |
433.512 |
IUPAC Name |
8-[2-benzhydryloxyethyl(methyl)amino]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C24H27N5O3/c1-26(23-25-21-19(27(23)2)22(30)29(4)24(31)28(21)3)15-16-32-20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,20H,15-16H2,1-4H3 |
InChI Key |
OWTGIALADFYOBP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C1N(C)CCOC(C3=CC=CC=C3)C4=CC=CC=C4)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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